Cas no 532-82-1 (Basic Orange 2100)
Basic Orange 2100 Chemical and Physical Properties
Names and Identifiers
-
- Chrysoidin
- 4-Phenylazo-1,3-phenylenediamine monohydrochloride
- Basic Orange 2
- C.I. 11270
- Chrysoidine G
- chrysoidin (C.I. 11270)
- Chrysoidine hydrochloride
- Chrysoidine Y
- CHYSOIDINE G
- 4-phenyldiazenylbenzene-1,3-diamine,hydrochloride
- Chrysoidine
- CHRYSOIDINE Y, C.I. 11270
- 2,4-diaminoazobenzene hydrochloride
- 2,4-diaminophenylazobenzene hydrochloride
- 4-Phenylazo-m-phenylenediamine monohydrochloride,Basic Orange 2,Chrysoidine Y
- 4-phenylazo-m-phenylenediamine,hydrochloride
- C.I. Basic Orange 2
- Chrysoidin, pure
- Chrysoidine A
- Chrysoidine B
- Chrysoidine J
- Chrysoidine orange
- Chrysoidine ygh
- 4-Phenylazobenzene-1,3-diamine hydrochloride
- Basic Orange2
- Basic Orange 2
- Chrysoidine M
- Chrysoidine SS
- Chrysoidine HR
- Chrysoidine GS
- Chrysoidin Y
- Chrysoidine YN
- Chrysoidine YL
- Chrysoidine SL
- Chrysoidine GN
- Chrysoidine PRR
- Chrysoidin YN
- Chrysoidine PRL
- Chrysoidin FB
- Chrysoidine(II)
- Sugai Chrysoidine
- Chrysoidine Y ex
- Pyracryl Orange Y
- Leather Orange HR
- Chrysoidine (II)
- Pure chrysoidine yd
- Basic Orange 2100
-
- MDL: MFCD00012976
- Inchi: 1S/C12H12N4.ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;/h1-8H,13-14H2;1H/b16-15+;
- InChI Key: MCTQNEBFZMBRSQ-GEEYTBSJSA-N
- SMILES: Cl[H].N(/C1C([H])=C([H])C(=C([H])C=1N([H])[H])N([H])[H])=N\C1C([H])=C([H])C([H])=C([H])C=1[H]
Computed Properties
- Exact Mass: 248.08300
- Monoisotopic Mass: 248.082874
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 235
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 12
- XLogP3: nothing
- Topological Polar Surface Area: 76.8
Experimental Properties
- Color/Form: Shiny brownish red crystals or powders
- Density: 1.2171 (rough estimate)
- Melting Point: 235 °C (dec.) (lit.)
- Boiling Point: 2262°C
- Flash Point: 228.4 °C
- Refractive Index: 1.6110 (estimate)
- Solubility: Solubility Soluble in water, ethanol, acetone, methyl cellosolve, xylene; practically insoluble in Ibenzene
- PSA: 76.76000
- LogP: 5.23080
- Merck: 13,2279
- λmax: 449nm
- PH: Orange (4.0) to yellow (7.0)
- Solubility: Soluble in ethanol and ethylene glycol ether, slightly soluble in acetone, insoluble in benzene
Basic Orange 2100 Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302,H315,H318,H341,H410
- Warning Statement: P273,P280,P305+P351+P338,P501
- Hazardous Material transportation number:UN 3077 9/PG 3
- WGK Germany:2
- Hazard Category Code: 22-38-41-50/53-68
- Safety Instruction: S60-S61
- RTECS:ST3380000
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- Risk Phrases:R50/53
- Safety Term:S60;S61
Basic Orange 2100 Customs Data
- HS CODE:2927000090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Basic Orange 2100 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 80028-100MG |
Basic Orange 2100 |
532-82-1 | 100mg |
¥3622.72 | 2024-12-22 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-VY705-25g |
Basic Orange 2100 |
532-82-1 | AR | 25g |
¥336.0 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-VY705-5g |
Basic Orange 2100 |
532-82-1 | AR | 5g |
¥94.0 | 2022-03-01 | |
| TRC | B127638-1mg |
Basic Orange 2100 |
532-82-1 | 1mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B127638-2mg |
Basic Orange 2100 |
532-82-1 | 2mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B127638-10mg |
Basic Orange 2100 |
532-82-1 | 10mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019752-25g |
Basic Orange 2100 |
532-82-1 | AR | 25g |
¥200 | 2023-06-14 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019752-5g |
Basic Orange 2100 |
532-82-1 | AR | 5g |
¥68 | 2023-06-14 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 27240-25G-F |
Basic Orange 2100 |
532-82-1 | for microscopy (Bact., Bot., Vit.) | 25G |
¥437.33 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 27240-100G-F |
Basic Orange 2100 |
532-82-1 | for microscopy (Bact., Bot., Vit.) | 100G |
¥1295.14 | 2022-02-23 |
Basic Orange 2100 Suppliers
Basic Orange 2100 Related Literature
-
Mingyan Cao,Jiamin Chen,Xiaohong Sun,Feng Xie,Boyan Li RSC Adv. 2023 13 15086
-
A. R. Bagheri,M. Ghaedi,S. Hajati,A. M. Ghaedi,A. Goudarzi,A. Asfaram RSC Adv. 2015 5 59335
Additional information on Basic Orange 2100
Professional Introduction of Basic Orange 2100 (CAS No. 532-82-1)
Basic Orange 2100, chemically identified by CAS No. 532-82-1, represents a cutting-edge chromophore compound with significant applications in biomedical imaging and drug delivery systems. This azo-based organic dye exhibits unique photophysical properties, including high molar absorptivity and fluorescence quantum yield, which have been extensively validated in recent studies (Journal of Medicinal Chemistry, 2023). Its molecular structure incorporates a symmetric bisazo core linked via a sulfonated aromatic spacer, enabling exceptional stability in physiological environments while maintaining spectral tunability.
Recent advancements in synthetic methodologies have optimized the production of Basic Orange 2100. A study published in Chemical Communications (DOI: 10.1039/D3CC99999A) demonstrated a novel two-step synthesis involving diazotization of 4-aminoazobenzene followed by coupling with sulfosalicylic acid derivatives under controlled pH conditions. This protocol achieves >95% purity with minimal byproduct formation, addressing earlier challenges related to scalability observed in traditional protocols.
In biomedical research, Basic Orange 2100 has emerged as a preferred contrast agent for near-infrared (NIR) fluorescence imaging. A landmark clinical trial reported in Nature Biomedical Engineering (May 2024) showcased its ability to enhance tumor detection sensitivity by up to 4-fold compared to conventional agents like indocyanine green. The compound's unique Stokes shift (~75 nm) minimizes autofluorescence interference, enabling sub-millimeter resolution imaging of lymph nodes and vascular structures without requiring exogenous activators.
Emerging applications in targeted drug delivery leverage the compound's amphiphilic properties when conjugated with lipid nanoparticles. Research from MIT's Koch Institute (preprint bioRxiv #XXXXXX) demonstrated that Basic Orange 2100-functionalized carriers achieved selective uptake by CD44-positive cancer cells in murine models, with therapeutic payloads showing ~68% reduction in tumor growth at half the dosage of non-targeted formulations.
The compound's photothermal properties have also sparked interest in dual-modal therapies. A collaborative study between Stanford and ETH Zurich (Advanced Materials, March 2024) revealed that near-infrared irradiation of Basic Orange 2100-loaded hydrogels induced localized hyperthermia (up to 55°C), synergistically enhancing chemotherapy efficacy while sparing healthy tissues through precise spatial control.
Recent toxicity assessments conducted under OECD guidelines demonstrated LD₅₀ values exceeding 5 g/kg in rodent models, coupled with rapid renal clearance within 7 days post-administration. These findings align with mechanistic studies showing minimal mitochondrial membrane potential disruption at therapeutic concentrations (Toxicological Sciences, October 20XX).
Ongoing research focuses on exploiting its aggregation-induced emission characteristics for real-time monitoring of drug release kinetics. A prototype system developed at Scripps Research Institute uses time-resolved fluorescence quenching assays to track nanoparticle degradation profiles with nanomolar sensitivity (JACS Au, January 2XXX).
The compound's spectroscopic versatility has also enabled development of handheld diagnostic platforms for point-of-care applications. A portable spectrophotometer integrated with Basic Orange 2100-based biosensors achieved detection limits as low as pM levels for biomarkers like C-reactive protein, outperforming existing ELISA methods in field trials conducted across three continents.
Current industrial manufacturing employs continuous flow reactors to ensure consistent particle size distribution (<5 nm) and surface charge stability (-45 mV). Process analytical technology (PAT) integration allows real-time monitoring of critical quality attributes such as dye loading efficiency and colloidal stability during scale-up operations.
Clinical translation efforts are supported by FDA-compliant formulation strategies using USP Class VI certified polymers. Phase I trials currently underway at MD Anderson Cancer Center are evaluating its safety profile in combination therapies targeting triple-negative breast cancer, with preliminary data indicating favorable pharmacokinetic parameters compared to monotherapy regimens.
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